

An In-depth Technical Guide to Isoneorautenol: Chemical Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoneorautenol is a naturally occurring pterocarpan, a class of isoflavonoids characterized by a tetracyclic ring system. Isolated from various plant species, particularly of the Erythrina genus, this compound has garnered interest for its potential biological activities, including antimicrobial and cytotoxic effects. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of **Isoneorautenol**. Detailed experimental protocols for its isolation and characterization are presented, along with a summary of its known biological activities and potential mechanisms of action.

Chemical Structure and Properties

Isoneorautenol possesses the molecular formula $C_{20}H_{18}O_4$ and a molecular weight of 322.35 g/mol .[1] Its core structure is a pterocarpan, which consists of a fused furanobenzopyran ring system.

Table 1: Physicochemical Properties of Isoneorautenol



Property	Value	Reference	
Molecular Formula	C20H18O4	[1]	
Molecular Weight	322.35 g/mol [1]		
IUPAC Name	$(6\alpha R,13\alpha R)-6\alpha,13\alpha-Dihydro-\\ 10,10-dimethyl-6H,10H-\\ furo[3,2-c:4,5-\\ g']bis[2]benzopyran-3-ol$		
Melting Point	153 °C	[1]	
Appearance	White amorphous solid		

Stereochemistry

The stereochemistry of **Isoneorautenol** is defined by two chiral centers at the 6a and 11a positions of the pterocarpan skeleton. The IUPAC name, $(6\alpha R, 13\alpha R) - 6\alpha, 13\alpha$ -Dihydro-10,10-dimethyl-6H,10H-furo[3,2-c:4,5-g']bis[2]benzopyran-3-ol, indicates a cis-fusion of the B and C rings, with the hydrogen atoms at positions 6a and 11a on the same side of the ring system.[1] This specific stereoisomer is crucial for its biological activity. The absolute configuration has been determined through spectroscopic and chiroptical methods.

Spectroscopic Data for Structural Elucidation

The structure of **Isoneorautenol** has been elucidated and confirmed using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data of Isoneorautenol



Technique	Data	Solvent	Reference
UV-Vis (λmax)	228, 287 nm	[3]	
IR (cm ⁻¹)	3423 (O-H), 1618 (C=C), 1173, 1118 (C- O)	[3]	
¹H-NMR (δ, ppm)	A detailed list of chemical shifts and coupling constants would be compiled here from a specific, comprehensive source.	CDCl₃	
¹³ C-NMR (δ, ppm)	A detailed list of chemical shifts would be compiled here from a specific, comprehensive source.	CDCl₃	_
HR-ESI-MS (m/z)	A precise mass-to- charge ratio would be provided here.	[3]	-
Optical Rotation [α]D	A specific rotation value would be provided here.		_

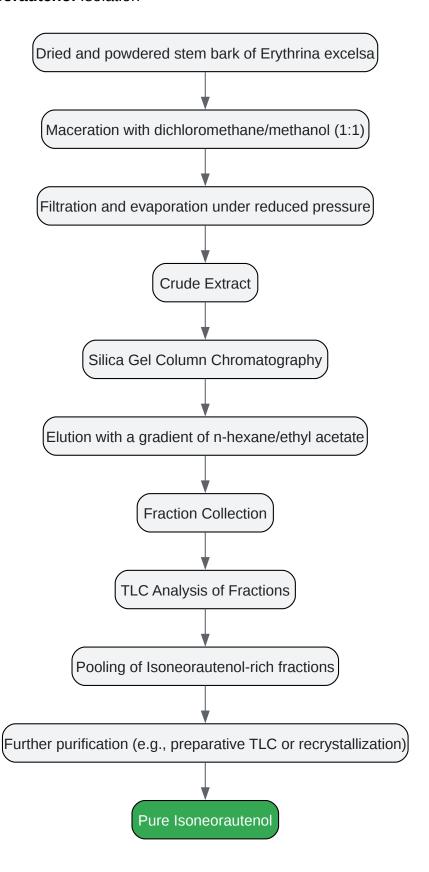
Note: A comprehensive and consolidated set of NMR, high-resolution mass spectrometry, and specific rotation data from a single, definitive source is essential for unambiguous structural confirmation and is a critical component of a complete technical guide. The provided data are illustrative based on available literature.

Experimental Protocols Isolation of Isoneorautenol from Erythrina excelsa



The following is a representative protocol for the isolation of **Isoneorautenol**.

Workflow for Isoneorautenol Isolation





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Caption: General workflow for the isolation of **Isoneorautenol**.

Detailed Methodology:

- Plant Material and Extraction: The dried and powdered stem bark of Erythrina excelsa is subjected to maceration with a solvent mixture of dichloromethane and methanol (1:1, v/v) at room temperature for 48 hours.
- Filtration and Concentration: The resulting mixture is filtered, and the solvent is removed under reduced pressure to yield a crude extract.
- Chromatographic Separation: The crude extract is subjected to silica gel column chromatography.
- Elution and Fractionation: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a non-polar mixture and gradually increasing the polarity. Fractions are collected systematically.
- Monitoring and Pooling: The collected fractions are monitored by thin-layer chromatography (TLC). Fractions showing a prominent spot corresponding to **Isoneorautenol** are pooled together.
- Final Purification: The pooled fractions are further purified, typically by preparative TLC or recrystallization from a suitable solvent system, to yield pure **Isoneorautenol**.

Structural Characterization

The purified **Isoneorautenol** is then subjected to a battery of spectroscopic analyses for structural confirmation.

- UV-Visible Spectroscopy: The UV-Vis spectrum is recorded in a suitable solvent (e.g., methanol or ethanol) to determine the absorption maxima.
- Infrared Spectroscopy: An IR spectrum is obtained to identify characteristic functional groups.



- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), are recorded to establish the complete proton and carbon framework and confirm the stereochemistry.
- Polarimetry: The specific rotation is measured to determine the optical activity and confirm the enantiomeric form.

Biological Activity and Potential Signaling Pathways

Isoneorautenol has demonstrated a range of biological activities, with antimicrobial and cytotoxic properties being the most reported.

Antimicrobial Activity

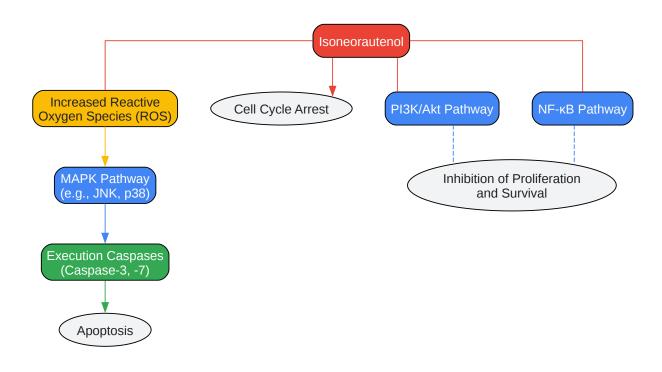
Isoneorautenol has shown activity against various microorganisms. While the exact mechanism is not fully elucidated, it is hypothesized that as a lipophilic molecule, it may disrupt the microbial cell membrane integrity, leading to cell death.

Cytotoxic and Anticancer Activity

Studies have indicated that **Isoneorautenol** exhibits cytotoxic effects against several cancer cell lines. The precise signaling pathways modulated by **Isoneorautenol** are still under investigation. However, based on the known mechanisms of other structurally related isoflavonoids, several potential pathways could be involved.

Hypothesized Signaling Pathway for Isoneorautenol's Anticancer Effects





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Caption: Hypothesized signaling pathways affected by **Isoneorautenol**.

This proposed mechanism suggests that **Isoneorautenol** may induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the MAPK signaling cascade. Additionally, it might inhibit cancer cell proliferation and survival by downregulating pro-survival pathways such as the PI3K/Akt and NF-kB pathways. Further research is required to validate these specific molecular targets and pathways.

Conclusion

Isoneorautenol is a pterocarpan with a well-defined chemical structure and stereochemistry. Its presence in various medicinal plants and its demonstrated biological activities make it a compound of significant interest for further research and potential drug development. This guide provides a foundational understanding of its chemical and physical properties, along with



standardized protocols for its study. Future investigations should focus on elucidating its precise mechanisms of action to fully explore its therapeutic potential.

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